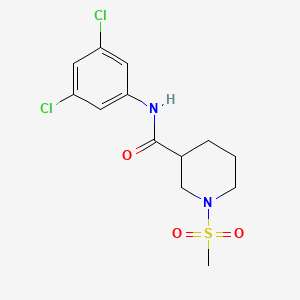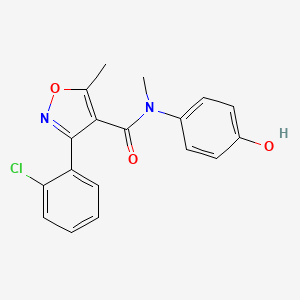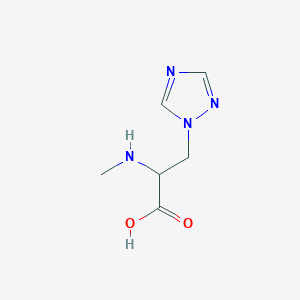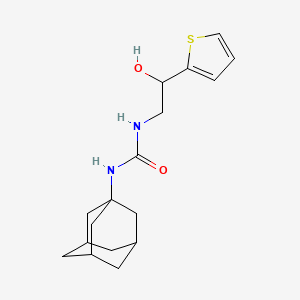![molecular formula C9H13F3N2O B2948116 1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole CAS No. 1856019-45-8](/img/structure/B2948116.png)
1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole, also known as SR141716A or Rimonabant, is a synthetic cannabinoid receptor antagonist. It was initially developed as an anti-obesity drug due to its ability to reduce food intake and body weight in animal models. However, it was later found to have potential therapeutic applications in several other areas, including addiction, pain management, and neurodegenerative diseases.
作用機序
1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole acts as a selective antagonist of the cannabinoid receptor type 1 (CB1). CB1 receptors are primarily located in the brain and are involved in the regulation of appetite, pain, mood, and memory. By blocking CB1 receptors, 1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole reduces the activity of the endocannabinoid system, which is known to play a role in the regulation of food intake, reward, and addiction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole are largely dependent on its target receptor, CB1. By blocking CB1 receptors, 1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole reduces the activity of the endocannabinoid system, which can lead to reduced appetite, decreased reward-seeking behavior, and decreased pain sensitivity. However, prolonged use of 1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole can also lead to changes in the expression and function of CB1 receptors, which may have unintended consequences on other physiological processes.
実験室実験の利点と制限
1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole is a useful tool for studying the role of the endocannabinoid system in various physiological processes. Its ability to selectively block CB1 receptors allows researchers to investigate the specific effects of this receptor on behavior, metabolism, and other physiological processes. However, the use of 1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole in lab experiments is limited by its potential off-target effects and the potential for changes in CB1 receptor expression and function with prolonged use.
将来の方向性
There are several potential future directions for research on 1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole. One area of interest is the development of more selective CB1 receptor antagonists that do not have off-target effects. Another potential direction is the investigation of 1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole as a treatment for other conditions, such as anxiety and depression, which are also thought to involve the endocannabinoid system. Finally, there is ongoing research into the potential long-term effects of 1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole on CB1 receptor expression and function, which may have implications for its use as a therapeutic agent.
合成法
The synthesis of 1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole involves several steps, starting with the reaction of 2,2,2-trifluoroethylamine with 1,3-dimethyl-2-nitrobenzene to form 1-(2,2,2-trifluoroethoxy)-3-methyl-2-nitrobenzene. This intermediate is then reduced to 1-(2,2,2-trifluoroethoxy)-3-methyl-2-aminobenzene, which is further reacted with isopropyl hydrazine to produce 1-isopropyl-3-methyl-2-(2,2,2-trifluoroethoxy)pyrazole. Finally, the pyrazole ring is methylated to yield 1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole.
科学的研究の応用
1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has been shown to have anti-obesity effects by reducing food intake and body weight in animal models. In addition, it has been investigated as a potential treatment for addiction, particularly for nicotine and alcohol dependence. 1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole has also been studied for its analgesic effects in animal models of pain and as a potential neuroprotective agent in neurodegenerative diseases such as Parkinson's and Alzheimer's.
特性
IUPAC Name |
1-propan-2-yl-3-(2,2,2-trifluoroethoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3N2O/c1-7(2)14-4-3-8(13-14)5-15-6-9(10,11)12/h3-4,7H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXYCZSWIBTDKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)COCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-phenylmethanol](/img/structure/B2948035.png)

![N'-[(4-chlorophenyl)methylene]-5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonohydrazide](/img/structure/B2948039.png)

![(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2948041.png)


![Methyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate](/img/structure/B2948048.png)
![3,4,5,6-tetrachloro-N-[3-(2-oxoazepan-1-yl)propyl]pyridine-2-carboxamide](/img/structure/B2948049.png)

![5-((4-isopropylphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2948052.png)

![8-((3-Chloro-4-methylphenyl)sulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2948054.png)
![2-[(Oxan-4-yl)methoxy]pyridine](/img/structure/B2948056.png)